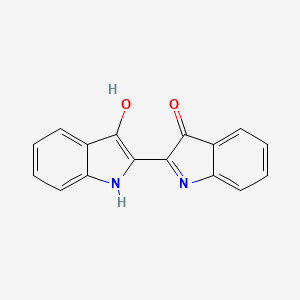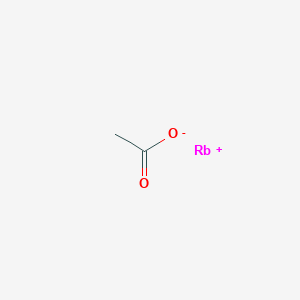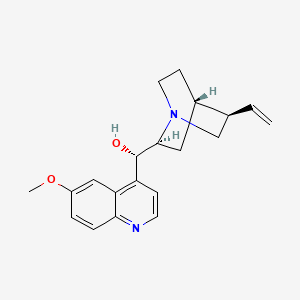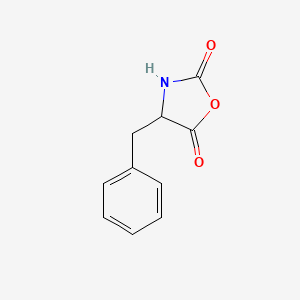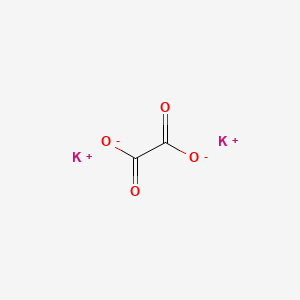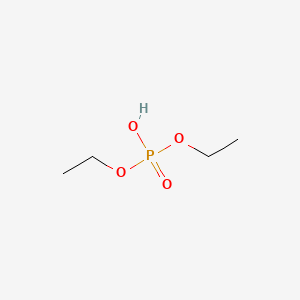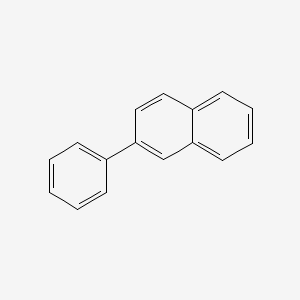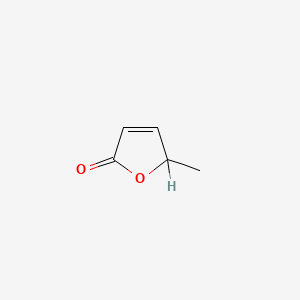
5-Methyl-2(5H)-furanone
説明
Beta-angelica lactone is an angelica lactone and a butenolide. It is functionally related to a but-2-en-4-olide. It is a tautomer of an alpha-angelica lactone.
科学的研究の応用
Pharmaceutical Research
The compound’s unique structure makes it an interesting target for drug development. Researchers have explored its potential pharmacological properties, including:
- Anticancer Activity : Some studies suggest that 5-Methylfuran-2(5H)-one derivatives exhibit anticancer effects .
- Anti-Inflammatory Properties : Investigations indicate anti-inflammatory potential, which could be valuable for drug design .
- Antimicrobial Activity : The compound may have antimicrobial properties, making it relevant for combating infections .
- Antihypertensive Effects : Preliminary data hint at antihypertensive properties .
- Anti-Atherosclerotic Activity : Research suggests a role in preventing atherosclerosis .
Organic Electronics and Semiconductors
Thiophene derivatives, including 5-Methylfuran-2(5H)-one, play a crucial role in organic electronics. They contribute to the development of:
- Organic Field-Effect Transistors (OFETs) : These devices rely on organic semiconductors, and thiophenes enhance their performance .
- Organic Light-Emitting Diodes (OLEDs) : The compound’s properties make it suitable for OLED fabrication .
Corrosion Inhibition
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. Their presence helps protect metals from degradation in corrosive environments .
Synthetic Chemistry
Researchers employ various synthetic methods to obtain thiophene derivatives, including 5-Methylfuran-2(5H)-one. These methods include Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions . These reactions allow access to diverse thiophene-based compounds for further study and application.
Biological Activity
Several drugs contain a thiophene ring system, similar to 5-Methylfuran-2(5H)-one. For instance:
特性
IUPAC Name |
2-methyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLUXFNVVSVEET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901014526 | |
| Record name | 5-Methyl-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901014526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 5-Methyl-2(3H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
208.00 to 210.00 °C. @ 760.00 mm Hg | |
| Record name | 5-Methyl-2(3H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
50 mg/mL at 15 °C | |
| Record name | 5-Methyl-2(3H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-Methyl-2(5H)-furanone | |
CAS RN |
591-11-7, 1333-38-6, 70428-45-4, 17300-24-2, 591-12-8 | |
| Record name | 5-Methyl-2(5H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-2-pentenoic acid gamma-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angelica lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(5H)-Furanone, 5-methyl-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070428454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-methylfuran-2(5H)-one, dimer | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-2(5H)-furanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901014526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylfuran-2(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-2-PENTENOIC ACID .GAMMA.-LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AX0NCS144 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Methyl-2(3H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
18 °C | |
| Record name | 5-Methyl-2(3H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 5-Methyl-2(5H)-furanone?
A1: The molecular formula of 5-Methyl-2(5H)-furanone is C5H6O2, and its molecular weight is 98.10 g/mol.
Q2: Are there straightforward methods to synthesize enantiomerically pure 5-Methyl-2(5H)-furanones?
A2: Yes, researchers have developed a method using (R)-lactic acid as a starting material for the synthesis of (S)-5-Methyl-2(5H)-furanone and its dihydro derivative. [, ]
Q3: Can you describe a key step and the overall yield in the total synthesis of (+)-3-hexadecyl-5-methylfuran-2(5H)-one?
A3: A de novo protecting-group-free total synthesis utilizes ring-closing metathesis as the key step. This efficient synthesis requires only five steps and achieves an overall yield of 68%. []
Q4: How can 4-thio-4,5-dihydro-2(3H)-furanones be prepared using 5-Methyl-2(5H)-furanone?
A4: Conjugate addition reactions of various thioacids, dithioacids, xanthates, and dithiocarbamates to 5-methyl-2(5H)-furanone yield 4-thio-4,5-dihydro-2(3H)-furanones. This reaction exhibits diastereoselectivity, exclusively forming the cis-α,β-disubstituted butanolides. []
Q5: What is an unusual reaction observed with 2-(chloromethyl)-3,4-diphenylfuran and aqueous potassium cyanide?
A5: Instead of the expected displacement product, this reaction yields 3,4-diphenyl-5-methyl-2(5H)furanone (an α-angelica lactone derivative) as the main product. []
Q6: What biological activity has been reported for extracts containing 5-methyl-2(5H)-furanone derivatives?
A6: Extracts from the red sea soft coral Sarcophyton trocheliophorum, containing (5S)-3-[(3E,5S)-5-hydroxy-3-hepten-6-yn-1-yl]-5-methyl-2(5H)-furanone, display antimicrobial activity against various pathogenic bacterial strains. []
Q7: Which compound isolated from Pseudomonas sp. A92 exhibits acyl-CoA: cholesterol acyltransferase (ACAT) inhibitory activity?
A7: Acaterin, characterized as 3-(1-hydroxyoctyl)-5-methyl-2(5H)-furanone, demonstrates inhibitory activity against ACAT in both macrophage J774 cells and rat liver microsomes. []
Q8: Are there any reported cytotoxic acetogenins containing the 5-methylfuran-2(5H)-one moiety?
A8: Yes, muricatetrocin A and B, as well as gigantetrocin B, are three novel cytotoxic monotetrahydrofuran-ring acetogenins isolated from Annona muricata seeds. They exhibit selective cytotoxicity against the HT-29 human colon-tumor cell line. []
Q9: What is the significance of 3-(6-Carbomethoxyhexyl)-5-Methylfuran-2(5H)-one in organic synthesis?
A9: This compound serves as a valuable synthon in the synthesis of 10-Oxaprostanoids. [, ]
Q10: Has 5-methyl-2(5H)-furanone been identified as a natural product?
A10: Yes, (5R)-3-Tetradecyl-5-methyl-2(5H)-furanone has been isolated and characterized from the octocoral Cladiella conifera. []
Q11: How does the presence of a methyl group impact the thermal decomposition of 2(5H)-furanone?
A11: While methyl substitutions at most positions on the furanone ring have minimal influence, a methyl group at the 5-position in 5-methyl-2(5H)-furanone leads to the formation of 2,4-pentadienoic acid through a hydrogen atom transfer. []
Q12: Describe the key intermediates and products in the thermal decomposition of 2(3H)-furanone.
A12: Initially, 2(3H)-furanone undergoes a 1 → 2 H-transfer reaction to form an open-ring ketenoic aldehyde. This intermediate can cyclize to form the 2(5H)-furanone isomer or decompose further into acrolein and carbon monoxide. Acrolein can further break down into ethylene and carbon monoxide. []
Q13: What is the dominant reaction pathway in the early stages of thermal decomposition of 2(3H) and 2(5H) furanones?
A13: Simple hydrogen transfer and simultaneous ring-opening reactions are the primary pathways observed during the initial stages of thermal decomposition for these compounds. []
Q14: What analytical techniques are commonly used to identify and quantify 5-Methyl-2(5H)-furanone and its derivatives?
A14: Gas chromatography coupled with mass spectrometry (GC/MS) is widely employed for separating, identifying, and quantifying 5-Methyl-2(5H)-furanone and related compounds in complex mixtures. [, ]
Q15: How is the internal standard method used in the analysis of furfural material?
A15: The internal standard method, implemented on a PE/XL gas chromatograph, allows for the precise quantification of various compounds present in industrial and analytical grade furfural, including 5-Methyl-2(5H)-furanone. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



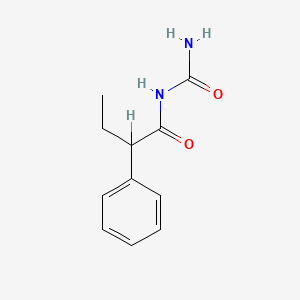
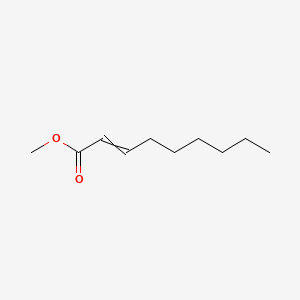

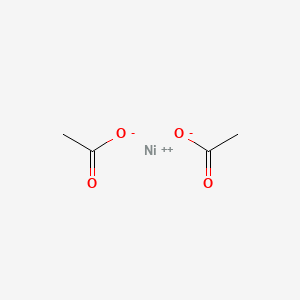
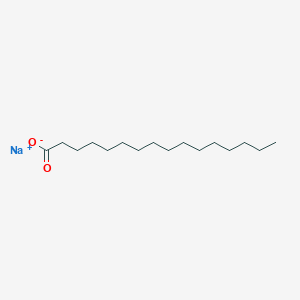
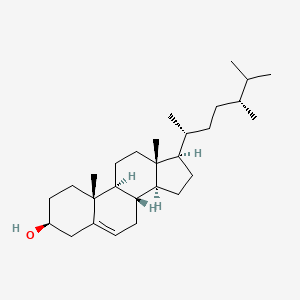
![Glycine, N-[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]-](/img/structure/B7821887.png)
